Tributyltin hydroxide

Environmental Fate Speciation Marine Biogeochemistry

Tributyltin hydroxide (TBTOH, CAS 80883-02-9) is an organotin compound characterized by a central tin atom bonded to three butyl groups and one hydroxyl group. It functions as a potent biocide and antifouling agent, historically deployed in marine paints and wood preservation.

Molecular Formula C24H54OSn2
C12H28OSn
Molecular Weight 307.1 g/mol
CAS No. 80883-02-9
Cat. No. B1587871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyltin hydroxide
CAS80883-02-9
Molecular FormulaC24H54OSn2
C12H28OSn
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)CCCC.[OH]
InChIInChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;
InChIKeyOBJUNZXGAPWSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, mg/l at 20 °C: 71.2 (poor)

Tributyltin Hydroxide (CAS 80883-02-9): Sourcing and Technical Specifications for Specialty Procurement


Tributyltin hydroxide (TBTOH, CAS 80883-02-9) is an organotin compound characterized by a central tin atom bonded to three butyl groups and one hydroxyl group . It functions as a potent biocide and antifouling agent, historically deployed in marine paints and wood preservation [1]. Its reactivity and speciation behavior in aqueous environments, distinct from other tributyltin analogs, are central to its specialized industrial and research applications [2].

Why Substituting Tributyltin Hydroxide with Other Tributyltin Salts Can Compromise Process or Environmental Outcome Integrity


In-class tributyltin compounds like chloride (TBTCl), oxide (TBTO), or acetate (TBTOAc) cannot be interchanged indiscriminately due to their distinct environmental fates, speciation equilibria, and chemical reactivities [1]. The hydroxide form, TBTOH, is not merely a member of this class; it is a central speciation product in seawater and a key intermediate for synthetic recycling processes [2][3]. Its unique behavior directly impacts quantitative environmental partitioning models and synthetic waste reduction strategies, underscoring the need for targeted procurement based on specific functional requirements.

Quantitative Comparative Evidence for Tributyltin Hydroxide (CAS 80883-02-9) Against Leading Analogs


Environmental Speciation: Tributyltin Hydroxide as the Predominant Conversion Product of Oxide, Acetate, and Chloride in Seawater

In seawater, tributyltin chloride (TBTCl) and tributyltin acetate (TBTOAc) are quantitatively converted to tributyltin hydroxide (TBTOH), establishing TBTOH as the dominant environmental speciation product. In contrast, tributyltin oxide (TBTO) also converts to TBTOH in all aerobic and aqueous media. [1]

Environmental Fate Speciation Marine Biogeochemistry

Equilibrium Speciation in Seawater: Tributyltin Hydroxide Coexists as Part of a Dynamic Mixture

Analysis of tributyltin (TBT) dissolved in seawater reveals an equilibrium mixture of four species: tributyltin chloride (TBTCl), tributyltin hydroxide (TBTOH), the aquo complex (TBTOH2+), and a tributyltin carbonato species. The distribution is pH- and [Cl-]-dependent. [1]

Speciation Marine Chemistry Equilibrium

Recyclability in Green Synthesis: Tributyltin Hydroxide Enables a Closed-Loop Process for Tributyltin Chloride

A process was developed to recycle tributyltin chloride (TBTCl) from tributyltin hydroxide (TBTOH). The recycled TBTCl was reused for six consecutive cycles in the synthesis of 5-substituted-1H-tetrazoles without any loss of catalytic activity. This contrasts with direct disposal of TBTCl, which generates significant toxic waste. [1]

Green Chemistry Recycling Organotin Synthesis

Comparative Fungicidal Efficacy: Tributyltin Carboxylates Exhibit Similar or Enhanced Activity Relative to TBTO

Tributyltin aliphatic carboxylates, which are structurally related to TBTOH, were tested against wood-rot fungi. Against Pycnoporus sanguineus (white rot), tributyltin chloro-substituted acetates were slightly more effective than TBTO. Against Tyromyces palustris (brown rot), tributyltin carboxylates were as active or less active than TBTO. [1]

Wood Preservation Fungicide Efficacy

Endocrine Disruption: Tributyltin Hydroxide Exhibits Potent Antagonism of Estrogen Receptor Transcriptional Activity

Tributyltin-hydroxide (TBT-OH) exhibits an inhibitive effect on estrogen-dependent transcriptional activity, similar to antagonistic chemicals like 4-hydroxytamoxifen (OHT), at a very low concentration of 10⁻¹⁴ M. In comparison, triphenyltin-chlorine (TPT-Cl) requires a 10,000-fold higher concentration (10⁻¹⁰ M) to achieve a similar effect. [1]

Endocrine Disruption Toxicology Estrogen Receptor

Strategic Procurement Scenarios for Tributyltin Hydroxide (CAS 80883-02-9) Driven by Comparative Evidence


Environmental Fate Modeling and Regulatory Compliance Studies for Marine Antifoulants

Procure TBTOH as the authentic standard for quantifying and modeling the speciation of tributyltin compounds in seawater. Evidence from Section 3 demonstrates that other tributyltin salts (TBTCl, TBTOAc, TBTO) convert to TBTOH under environmental conditions [1]. Therefore, TBTOH is the essential reference material for accurate environmental partitioning and bioaccumulation studies, as outlined in the seawater speciation equilibrium work [2].

Green Chemical Synthesis with Tin Waste Reduction

For industrial-scale synthesis involving tributyltin reagents, TBTOH is the preferred starting material for establishing a closed-loop recycling process. As shown in Section 3, TBTOH can be converted to TBTCl and reused for six cycles without activity loss, dramatically reducing toxic tin waste generation [1]. This approach is directly applicable to the synthesis of 5-substituted-1H-tetrazoles and potentially other organotin-mediated reactions.

High-Sensitivity Endocrine Disruption Assays

In toxicological research, particularly studies on estrogen receptor antagonism, TBTOH should be used as the test compound of choice due to its exceptional potency. Section 3 data reveals a 10,000-fold higher potency for TBTOH compared to TPT-Cl [1]. This makes TBTOH an indispensable tool for investigating low-dose effects and mechanisms of endocrine disruption where high sensitivity is required.

Wood Preservative Formulation Development

While not a direct fungicide, TBTOH can serve as a reactive intermediate or precursor for synthesizing novel tributyltin carboxylate fungicides. As indicated by the comparative fungicidal data in Section 3, tributyltin carboxylates demonstrate activity comparable to the industry standard TBTO against wood-rot fungi [1]. TBTOH's reactive hydroxyl group provides a versatile handle for attaching various carboxylate moieties, enabling the tuning of antifungal spectrum, leach resistance, and environmental profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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